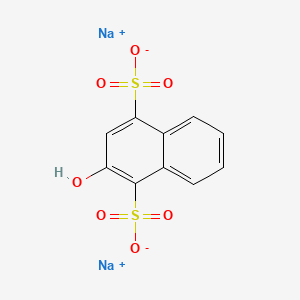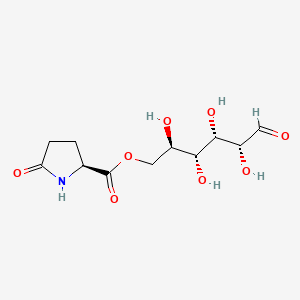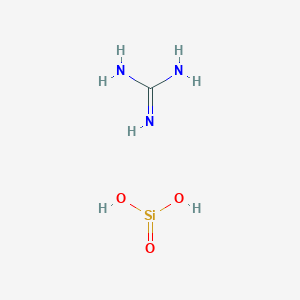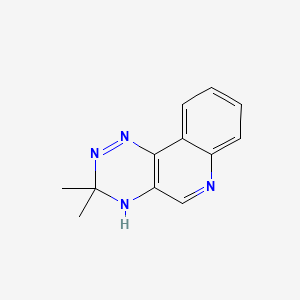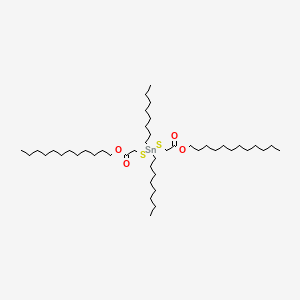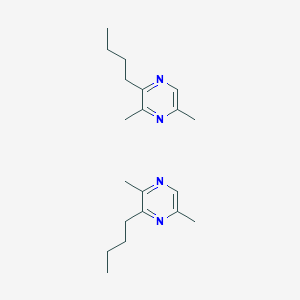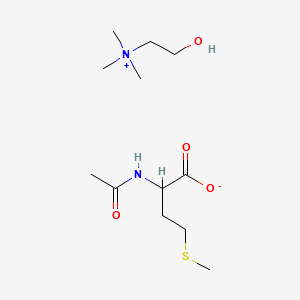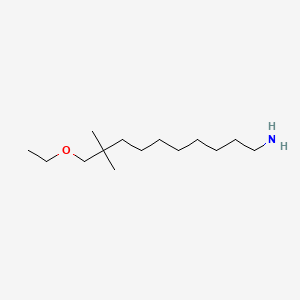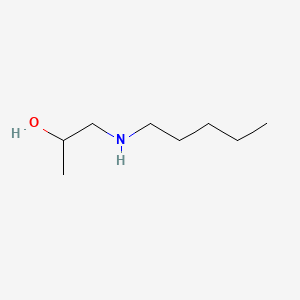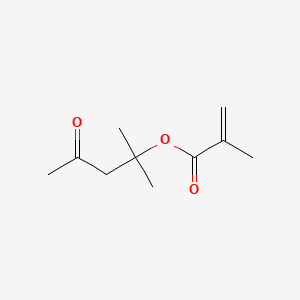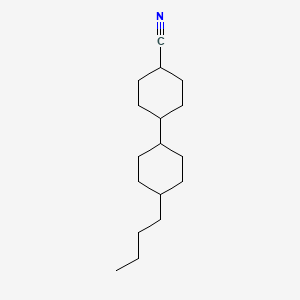
(trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclohexyl family, which is known for its applications in various fields, including liquid crystal technology and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves a multi-step process. One common method includes the Grignard reaction, where 4-alkyl halobenzene reacts with magnesium powder to form a Grignard reagent. This reagent is then reacted with dicyclohexanone ethylene glycol monoketal to produce the desired bicyclohexyl compound .
Industrial Production Methods
For industrial production, the process is optimized to reduce reaction steps and waste. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process involves hydrogenation and dehydration steps to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for research in pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-methanol
- (trans(trans))-4-Methoxy-4’-n-propyl-1,1’-bicyclohexyl
- (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid
Uniqueness
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile stands out due to its specific butyl substitution, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
70784-10-0 |
|---|---|
Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H29N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h14-17H,2-12H2,1H3 |
InChI Key |
OATWNKBEABCVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



